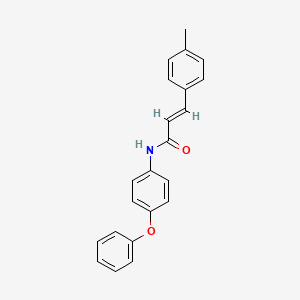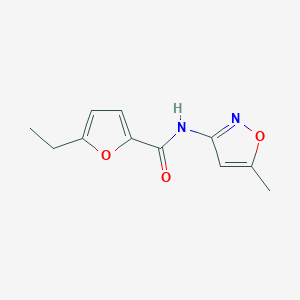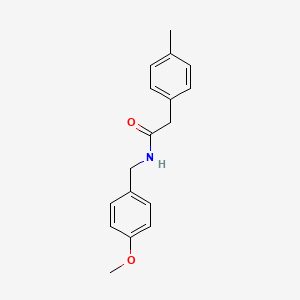![molecular formula C20H23NO4 B5697323 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5697323.png)
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid, also known as TAK-659, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of various types of cancer.
Mécanisme D'action
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid exerts its anti-cancer effects by inhibiting BTK and other kinases, which play a crucial role in the growth and survival of cancer cells. BTK is a key enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies. Inhibition of BTK by this compound leads to the suppression of BCR signaling and subsequent apoptosis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-cancer activity in various preclinical models of cancer, including lymphoma, leukemia, and solid tumors. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid is its potent anti-cancer activity, which makes it a promising therapeutic agent for the treatment of various types of cancer. Another advantage of this compound is its favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of this compound is its specificity, as it inhibits multiple kinases, which may lead to off-target effects.
Orientations Futures
There are several future directions for the development of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid as a therapeutic agent for cancer. One direction is to investigate the efficacy of this compound in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Another direction is to identify biomarkers that can predict the response to this compound, which may help to identify patients who are most likely to benefit from this therapy. Finally, further studies are needed to investigate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid involves several steps. The first step involves the preparation of 3-amino-2-methylbenzoic acid, which is then reacted with tert-butyl chloroacetate to form 3-{[(tert-butyl)oxy]carbonyl}-2-methylbenzoic acid. This compound is then reacted with 4-tert-butylphenol in the presence of a base to form this compound.
Applications De Recherche Scientifique
3-{[(4-tert-butylphenoxy)acetyl]amino}-2-methylbenzoic acid has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. Several preclinical studies have shown that this compound is a potent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme involved in the proliferation and survival of cancer cells. This compound has also been shown to inhibit other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
Propriétés
IUPAC Name |
3-[[2-(4-tert-butylphenoxy)acetyl]amino]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-13-16(19(23)24)6-5-7-17(13)21-18(22)12-25-15-10-8-14(9-11-15)20(2,3)4/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVDWUCFYFCTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)
![5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697311.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5697312.png)
![5-[(4-chloro-2,5-dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B5697313.png)
![ethyl 4,5-dimethyl-2-{[3-(4-methylphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5697315.png)



![{4-[(4-bromobenzyl)oxy]-3-chlorophenyl}methanol](/img/structure/B5697345.png)
